molecular formula C15H21N3O2S2 B6517590 3-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 869075-73-0

3-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6517590
CAS No.: 869075-73-0
M. Wt: 339.5 g/mol
InChI Key: CWADCTDJDKAQPN-UHFFFAOYSA-N
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Description

3-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C15H21N3O2S2 and its molecular weight is 339.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.10751927 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one belongs to a class of thieno[3,2-d]pyrimidine derivatives known for their diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent studies.

Chemical Structure and Properties

  • Molecular Formula: C16H20N4O2S
  • Molecular Weight: 332.4 g/mol
  • IUPAC Name: this compound

Synthesis

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions including cyclization processes. The specific synthetic pathway for this compound has not been extensively documented in the literature; however, similar compounds have been synthesized using methods such as:

  • Condensation Reactions: Combining piperidine derivatives with thienopyrimidine precursors.
  • Functional Group Modifications: Introduction of sulfanyl and methyl groups through nucleophilic substitutions.

Antimicrobial Activity

Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance:

  • A series of thieno[2,3-d]pyrimidin-4-one derivatives were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds possess potent antibacterial activity .
CompoundBacterial Strains TestedActivity Observed
3-methyl derivativeS. aureus, E. coliSignificant inhibition
Other derivativesPseudomonas aeruginosa, Candida albicansVariable activity

Anticancer Properties

Thieno[3,2-d]pyrimidine derivatives have also been investigated for their anticancer potential. In vitro studies suggest that these compounds can inhibit key enzymes involved in cancer cell proliferation:

  • Compounds similar to the target compound have shown inhibitory effects on phosphodiesterase (PDE) enzymes which are implicated in various cancers .

The biological activity of these compounds can be attributed to their ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity: Many thieno derivatives inhibit enzymes such as PDEs that regulate cellular signaling pathways.
  • DNA Interaction: Some studies indicate that these compounds can bind to DNA repair proteins, disrupting cancer cell survival mechanisms .

Case Studies

  • Antimicrobial Screening: A study evaluated a range of thieno[2,3-d]pyrimidin-4-one derivatives against standard bacterial strains and reported varying degrees of effectiveness based on structural modifications .
  • Anticancer Evaluation: In another investigation focusing on PDE inhibitors derived from thieno compounds, several candidates were identified that exhibited promising results in reducing tumor growth in xenograft models .

Properties

IUPAC Name

3-methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S2/c1-10-3-6-18(7-4-10)12(19)9-22-15-16-11-5-8-21-13(11)14(20)17(15)2/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWADCTDJDKAQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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